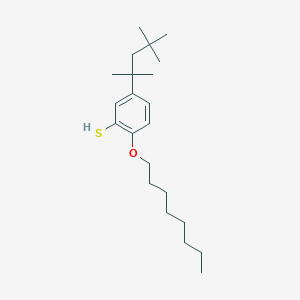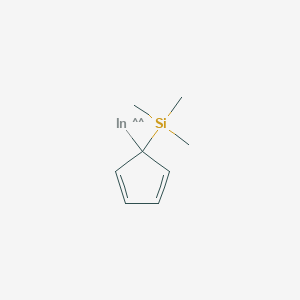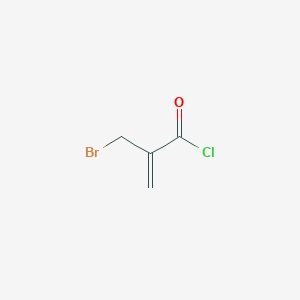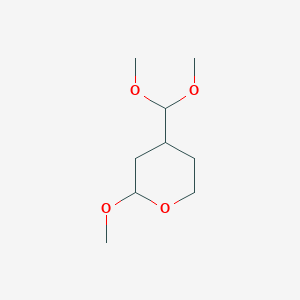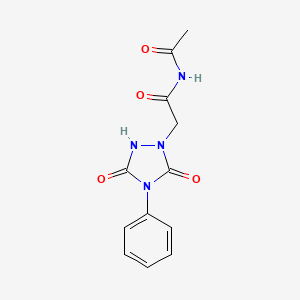
N-Acetyl-2-(3,5-dioxo-4-phenyl-1,2,4-triazolidin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-2-(3,5-dioxo-4-phenyl-1,2,4-triazolidin-1-yl)acetamide is a complex organic compound that belongs to the class of triazolidinones
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-2-(3,5-dioxo-4-phenyl-1,2,4-triazolidin-1-yl)acetamide typically involves the reaction of phenylhydrazine with acetic anhydride to form an intermediate, which is then cyclized to form the triazolidinone ring. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like acetic acid to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of automated systems ensures precise control over the reaction parameters, leading to high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: N-Acetyl-2-(3,5-dioxo-4-phenyl-1,2,4-triazolidin-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazolidinones.
Applications De Recherche Scientifique
N-Acetyl-2-(3,5-dioxo-4-phenyl-1,2,4-triazolidin-1-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of N-Acetyl-2-(3,5-dioxo-4-phenyl-1,2,4-triazolidin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.
Comparaison Avec Des Composés Similaires
N-Acetyl-2-(3,5-dioxo-4-phenyl-1,2,4-triazolidin-1-yl)acetamide can be compared with other triazolidinone derivatives, such as:
- N-Acetyl-2-(3,5-dioxo-4-methyl-1,2,4-triazolidin-1-yl)acetamide
- N-Acetyl-2-(3,5-dioxo-4-ethyl-1,2,4-triazolidin-1-yl)acetamide
Uniqueness: The phenyl group in this compound imparts unique properties, such as enhanced stability and specific biological activity, making it distinct from other similar compounds.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable tool in the development of new materials and therapeutic agents.
Propriétés
Numéro CAS |
113520-72-2 |
|---|---|
Formule moléculaire |
C12H12N4O4 |
Poids moléculaire |
276.25 g/mol |
Nom IUPAC |
N-acetyl-2-(3,5-dioxo-4-phenyl-1,2,4-triazolidin-1-yl)acetamide |
InChI |
InChI=1S/C12H12N4O4/c1-8(17)13-10(18)7-15-12(20)16(11(19)14-15)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,14,19)(H,13,17,18) |
Clé InChI |
CGTHMPMELZLBOG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC(=O)CN1C(=O)N(C(=O)N1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(tert-Butylphosphanyl)ethyl]pyridine](/img/structure/B14308697.png)
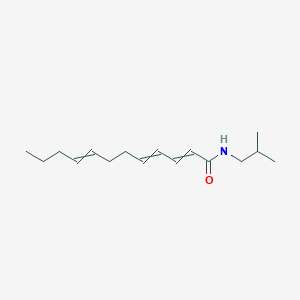
![N,N-Dimethyl-4-{[(pyrimidin-2-yl)imino]methyl}aniline](/img/structure/B14308702.png)
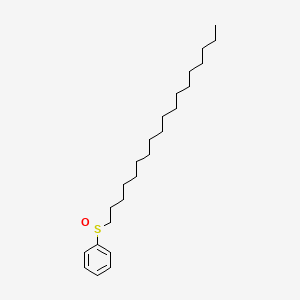
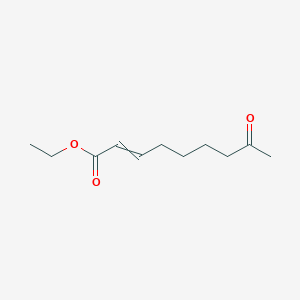
![9-Methyl-2,3-dihydro-4H,5H-thiopyrano[3,2-c][1]benzopyran-4-one](/img/structure/B14308714.png)
